molecular formula C10H10BF3O2 B14069513 (2-Cyclopropyl-6-(trifluoromethyl)phenyl)boronic acid

(2-Cyclopropyl-6-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14069513
M. Wt: 229.99 g/mol
InChI Key: APSZEMMHTDHPEI-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-6-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the trifluoromethyl group and the cyclopropyl ring in its structure imparts unique chemical properties, making it a valuable reagent in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-6-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high purity .

Mechanism of Action

Comparison with Similar Compounds

Comparison: (2-Cyclopropyl-6-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the cyclopropyl and trifluoromethyl groups. These groups impart distinct steric and electronic properties, making it more versatile in certain synthetic applications compared to its analogs. The cyclopropyl group can introduce strain and rigidity, which can be advantageous in the synthesis of complex molecules .

Properties

Molecular Formula

C10H10BF3O2

Molecular Weight

229.99 g/mol

IUPAC Name

[2-cyclopropyl-6-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C10H10BF3O2/c12-10(13,14)8-3-1-2-7(6-4-5-6)9(8)11(15)16/h1-3,6,15-16H,4-5H2

InChI Key

APSZEMMHTDHPEI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1C(F)(F)F)C2CC2)(O)O

Origin of Product

United States

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